Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with the molecular formula C14H25N3O3 This compound is notable for its unique spirocyclic structure, which includes a tert-butyl ester group and an amino(hydroxyimino)methyl functional group
Preparation Methods
The synthesis of tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common synthetic route involves the reaction of a spirocyclic ketone with tert-butyl carbamate and subsequent functionalization to introduce the amino(hydroxyimino)methyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino(hydroxyimino)methyl group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures
Scientific Research Applications
Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and metabolic diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds with biological activity.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino(hydroxyimino)methyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This modulation can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound lacks the amino(hydroxyimino)methyl group, making it less versatile in terms of chemical reactivity and biological interactions.
Tert-butyl-2,7-diazaspiro[3.5]nonan-2-carboxylate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a methyl group at the 5-position, which can influence its steric and electronic properties.
These comparisons highlight the uniqueness of tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3
Properties
Molecular Formula |
C14H25N3O3 |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 2-(N'-hydroxycarbamimidoyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(18)17-6-4-14(5-7-17)8-10(9-14)11(15)16-19/h10,19H,4-9H2,1-3H3,(H2,15,16) |
InChI Key |
YREJSLIJOBPHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=NO)N |
Origin of Product |
United States |
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